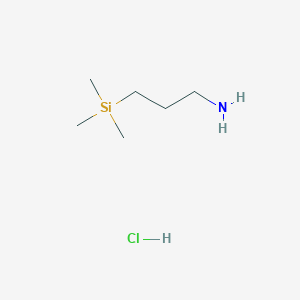

(3-Aminopropyl)trimethylsilane hydrochloride

概要

説明

“(3-Aminopropyl)trimethylsilane hydrochloride” is a chemical compound with the CAS Number: 18187-16-1 . It has a molecular weight of 167.75 and is typically in powder form .

Molecular Structure Analysis

The molecular structure of “(3-Aminopropyl)trimethylsilane hydrochloride” consists of a total of 24 bonds, including 7 non-H bonds, 3 rotatable bonds, and 1 primary amine(s) (aliphatic) .Chemical Reactions Analysis

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, are known to functionalize substrates with alkoxysilane molecules . They are mainly used as a silane coupling agent for the surface modification of a variety of nanomaterials .Physical And Chemical Properties Analysis

“(3-Aminopropyl)trimethylsilane hydrochloride” has a melting point range of 183-187 degrees Celsius . It is typically stored at a temperature of 4 degrees Celsius . The compound is in powder form .科学的研究の応用

Catalysis

This compound is used in catalytic processes, such as in the conversion of CO2 and CO to CH4, which is important for environmental applications like carbon capture and storage. It acts as a dual-role reagent for bridging between metal ions and support materials, as well as forming a mesoporous SiO2 matrix .

Surface Modification

It is widely employed for the surface modification of silica nanoparticles, which is crucial in various fields including biomedicine and agriculture. The primary amine group upon silane condensation generates a positive charge, which is beneficial for certain applications .

Adsorption

The amino functionalized mesoporous silica, which can be created using this compound, shows promise as an adsorbent for the removal of heavy metals like chromium from aqueous solutions .

Hybrid Polymer Coating

It serves as a precursor in the development of silane/acrylate hybrid polymer coatings through sol–gel techniques for anti-corrosive applications. This involves modification with other compounds and subsequent polymerization to obtain hybrid materials .

Safety And Hazards

“(3-Aminopropyl)trimethylsilane hydrochloride” is classified under the GHS07 pictogram, with a signal word of "Warning" . It’s important to keep the product and empty container away from heat and sources of ignition due to the risk of ignition . Thermal decomposition can lead to the release of irritating gases and vapors .

将来の方向性

Aminosilanes, like “(3-Aminopropyl)trimethylsilane hydrochloride”, have potential applications in various fields due to their ability to functionalize surfaces with alkoxysilane molecules . They can be used for covalent attaching of organic films to metal oxides such as silica and titania , which could be beneficial in the development of new materials and technologies.

特性

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminopropyl)trimethylsilane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)

![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)

![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)